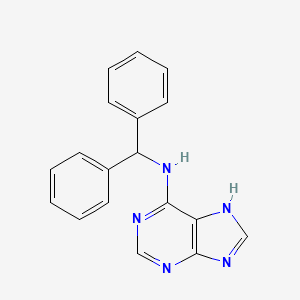![molecular formula C20H17N3O3S3 B12132724 4-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12132724.png)
4-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メチル-N-{(5Z)-5-[(1-メチル-1H-インドール-3-イル)メチリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}ベンゼンスルホンアミドは、インドール、チアゾリジノン、スルホンアミドなど、独特な官能基の組み合わせを特徴とする複雑な有機化合物です。この化合物は、その潜在的な生物活性と創薬における用途から、医薬品化学において大きな関心を集めています。
準備方法
合成経路と反応条件
4-メチル-N-{(5Z)-5-[(1-メチル-1H-インドール-3-イル)メチリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}ベンゼンスルホンアミドの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には以下のようなものがあります。
チアゾリジノン環の形成: このステップでは、塩基性条件下でチオアミドとα-ハロケトンを反応させて、チアゾリジノン環を形成します。
インドール誘導体の合成: インドール部分は別途合成され、多くの場合、フェニルヒドラジンとアルデヒドまたはケトンを反応させるフィッシャーインドール合成によって合成されます。
縮合反応: 次に、インドール誘導体を適切な触媒の存在下でチアゾリジノン中間体と縮合させて、目的の生成物を形成します。
スルホンアミドの形成:
工業的製造方法
この化合物の工業的製造は、収率と純度を最大限に高めるために、上記の合成経路を最適化する必要があるでしょう。これには、反応条件の制御を向上させるための連続式反応器の使用や、工業的な需要を満たすためのプロセスのスケールアップなどが含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にインドール部分で酸化反応を起こし、さまざまな酸化生成物を生成する可能性があります。
還元: 還元反応は、チアゾリジノン環またはスルホンアミド基を標的にし、アミンやチオールの生成につながる可能性があります。
置換: この化合物は、特にスルホンアミド基で求核置換反応に参加する可能性があり、スルホニル基を他の求核試薬で置換することができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
触媒: パラジウム炭素(水素化反応用)、ルイス酸(縮合反応用)。
主な生成物
これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、インドール部分の酸化は、インドール-2,3-ジオン誘導体の生成につながる可能性があり、スルホンアミド基の還元は、第一級または第二級アミンを生成する可能性があります。
科学的研究の応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、さまざまな化学変換を探求し、新しい合成方法を開発することができます。
生物学
生物学的研究では、この化合物は、生体活性分子としての可能性について研究されています。その構造的特徴は、さまざまな生物学的標的に作用する可能性を示唆しており、創薬と開発の候補となっています。
医学
医学において、4-メチル-N-{(5Z)-5-[(1-メチル-1H-インドール-3-イル)メチリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}ベンゼンスルホンアミドは、その潜在的な治療効果について調査されています。抗炎症、抗菌、または抗がん活性を示す可能性がありますが、これらの特性を確認するにはさらなる研究が必要です。
工業
工業分野では、この化合物は、新しい材料の開発や、他の貴重な化合物の合成のための前駆体として使用できます。その独特の化学的特性により、材料科学や化学製造におけるさまざまな用途に適しています。
作用機序
この化合物の作用機序には、特定の分子標的との相互作用が含まれます。たとえば、インドール部分は酵素や受容体に作用し、その活性を調節することができます。チアゾリジノン環も生物学的標的に結合する役割を果たす可能性があり、スルホンアミド基は化合物の溶解性とバイオアベイラビリティを高めることができます。
類似化合物との比較
類似化合物
4-メチル-N-{(5Z)-5-[(1H-インドール-3-イル)メチリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}ベンゼンスルホンアミド: 構造は似ていますが、インドール部分にメチル基がありません。
N-{(5Z)-5-[(1-メチル-1H-インドール-3-イル)メチリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}ベンゼンスルホンアミド: 構造は似ていますが、ベンゼン環にメチル基がありません。
独自性
4-メチル-N-{(5Z)-5-[(1-メチル-1H-インドール-3-イル)メチリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}ベンゼンスルホンアミドにおけるインドール部分とベンゼン環の両方にメチル基が存在することは、この化合物を独自なものにしています。これらの構造的特徴は、化合物の化学反応性、生物活性、全体的な特性に影響を与える可能性があり、類似の化合物との違いを生み出しています。
この詳細な記事は、4-メチル-N-{(5Z)-5-[(1-メチル-1H-インドール-3-イル)メチリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}ベンゼンスルホンアミドの合成、反応、用途、作用機序、類似化合物との比較を網羅しており、包括的な概要を提供しています。
特性
分子式 |
C20H17N3O3S3 |
|---|---|
分子量 |
443.6 g/mol |
IUPAC名 |
4-methyl-N-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H17N3O3S3/c1-13-7-9-15(10-8-13)29(25,26)21-23-19(24)18(28-20(23)27)11-14-12-22(2)17-6-4-3-5-16(14)17/h3-12,21H,1-2H3/b18-11- |
InChIキー |
HAVDGHARFZYLBM-WQRHYEAKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)C)/SC2=S |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=CN(C4=CC=CC=C43)C)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132648.png)
![(5Z)-5-(2-methoxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12132658.png)
![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12132665.png)
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12132677.png)

![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12132702.png)



![Methyl 2-[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12132732.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B12132733.png)
![(5Z)-2-(4-fluorophenyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12132737.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12132738.png)

